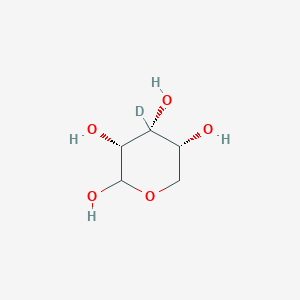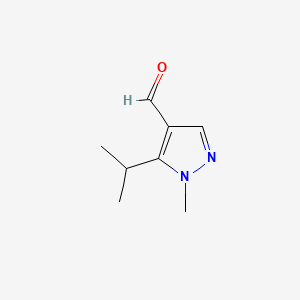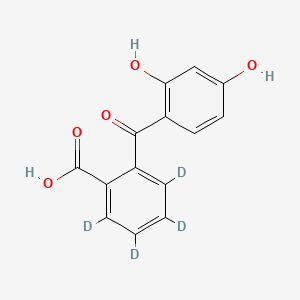
Esmolol Acid-d7
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Esmolol Acid-d7 is a deuterated form of Esmolol Acid, which is a cardioselective beta-1 adrenergic receptor blocker. This compound is primarily used as an internal standard for the quantification of Esmolol in various analytical applications. The deuterium labeling in this compound enhances its stability and allows for precise quantification in mass spectrometry studies .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Esmolol Acid-d7 involves the incorporation of deuterium atoms into the Esmolol Acid molecule. This is typically achieved through a multi-step synthetic process:
Deuteration of Isopropylamine: The isopropylamine group in Esmolol Acid is replaced with a deuterated isopropylamine.
Formation of this compound: The deuterated isopropylamine is then reacted with the appropriate intermediates to form this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: Esmolol Acid-d7 undergoes various chemical reactions, including:
Oxidation: The hydroxyl group in the molecule can be oxidized to form corresponding ketones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine under acidic conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group results in the formation of ketones, while reduction of the carbonyl group yields alcohols .
Applications De Recherche Scientifique
Esmolol Acid-d7 has a wide range of applications in scientific research:
Chemistry: Used as an internal standard in mass spectrometry for the quantification of Esmolol.
Biology: Helps in studying the pharmacokinetics and metabolism of Esmolol in biological systems.
Medicine: Used in clinical research to understand the effects of Esmolol on cardiac function.
Industry: Employed in the development and quality control of pharmaceutical formulations containing Esmolol .
Mécanisme D'action
Esmolol Acid-d7, like its non-deuterated counterpart, works by blocking beta-adrenergic receptors in the heart. This leads to a decrease in the force and rate of heart contractions. The compound prevents the action of epinephrine and norepinephrine, which are naturally occurring substances that increase heart rate and force of contraction .
Comparaison Avec Des Composés Similaires
Esmolol: The non-deuterated form of Esmolol Acid-d7.
Metoprolol: Another beta-1 adrenergic receptor blocker with a longer duration of action.
Atenolol: A beta-1 selective adrenergic receptor blocker used for similar indications.
Uniqueness: this compound is unique due to its deuterium labeling, which provides enhanced stability and allows for precise quantification in analytical studies. This makes it particularly valuable in research settings where accurate measurement of Esmolol is required .
Propriétés
Numéro CAS |
1346598-79-5 |
|---|---|
Formule moléculaire |
C15H23NO4 |
Poids moléculaire |
288.395 |
Nom IUPAC |
3-[4-[3-(1,1,1,2,3,3,3-heptadeuteriopropan-2-ylamino)-2-hydroxypropoxy]phenyl]propanoic acid |
InChI |
InChI=1S/C15H23NO4/c1-11(2)16-9-13(17)10-20-14-6-3-12(4-7-14)5-8-15(18)19/h3-4,6-7,11,13,16-17H,5,8-10H2,1-2H3,(H,18,19)/i1D3,2D3,11D |
Clé InChI |
ILSCWPMGTDPATI-UENXPIBQSA-N |
SMILES |
CC(C)NCC(COC1=CC=C(C=C1)CCC(=O)O)O |
Synonymes |
4-[2-Hydroxy-3-[(1-methylethyl-d7)amino]propoxy]benzenepropanoic Acid; 3-(4-(2-Hydroxy-3-(isopropylamino-d7)propoxy)phenyl)propionic Acid; ASL 8123-d7; |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![[1-[(4S)-4-hydroxypentyl]indol-3-yl]-naphthalen-1-ylmethanone](/img/structure/B583961.png)
![[1'-13C]ribothymidine](/img/structure/B583962.png)
![[2'-13C]ribothymidine](/img/structure/B583963.png)

![[1-[(4R)-4-hydroxypentyl]indol-3-yl]-naphthalen-1-ylmethanone](/img/structure/B583965.png)
![[5'-13C]ribothymidine](/img/structure/B583967.png)
![L-[4-13C]sorbose](/img/structure/B583972.png)
![L-[5-13C]Sorbose](/img/structure/B583974.png)

